![molecular formula C15H19NO6 B033861 alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone CAS No. 19779-55-6](/img/structure/B33861.png)
alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone, also known as MAMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MAMA is a derivative of acetophenone and has a unique chemical structure that makes it suitable for a range of applications.
Wissenschaftliche Forschungsanwendungen
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging applications.
Wirkmechanismus
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone exerts its biological effects through various mechanisms, including inhibition of inflammatory mediators, scavenging of reactive oxygen species, and modulation of cell signaling pathways. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms in cells.
Biochemical and Physiological Effects
alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells through various mechanisms. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone is also relatively easy to synthesize and can be obtained in large quantities. However, alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone is not fully understood, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone. One area of research is the development of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone-based drug delivery systems for targeted delivery of drugs to specific cells or tissues. Another area of research is the investigation of the use of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone as a fluorescent probe for imaging applications. Additionally, further research is needed to fully elucidate the mechanism of action of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone and its potential applications in various fields of research.
Conclusion
In conclusion, alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone is a chemical compound with potential applications in various fields of scientific research. The synthesis method of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone involves a multistep process that requires careful control of reaction conditions to ensure high yield and purity of the final product. alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, and has potential applications as a drug delivery system and fluorescent probe for imaging applications. Further research is needed to fully elucidate the mechanism of action of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone and its potential applications in various fields of research.
Synthesemethoden
Alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone can be synthesized through a multistep process that involves the reaction of acetophenone with morpholine, followed by acetylation and oxidation. The synthesis of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone requires careful control of reaction conditions to ensure high yield and purity of the final product. The purity of alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone can be further improved through recrystallization and chromatography techniques.
Eigenschaften
CAS-Nummer |
19779-55-6 |
---|---|
Produktname |
alpha-Morpholinoacetoxy-4-hydroxy-3-methoxyacetophenone |
Molekularformel |
C15H19NO6 |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
[2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl] 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C15H19NO6/c1-20-14-8-11(2-3-12(14)17)13(18)10-22-15(19)9-16-4-6-21-7-5-16/h2-3,8,17H,4-7,9-10H2,1H3 |
InChI-Schlüssel |
VLZUHNAJSYDBKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)COC(=O)CN2CCOCC2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)COC(=O)CN2CCOCC2)O |
Andere CAS-Nummern |
19779-55-6 |
Synonyme |
[2-(4-hydroxy-3-methoxy-phenyl)-2-oxo-ethyl] 2-morpholin-4-ylacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.